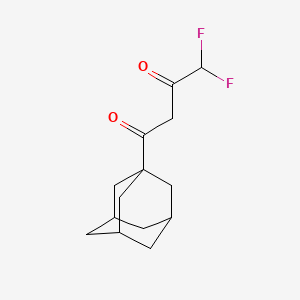

1-Adamantan-1-yl-4,4-difluoro-butane-1,3-dione

Description

1-Adamantan-1-yl-4,4-difluoro-butane-1,3-dione is a fluorinated diketone derivative featuring an adamantane moiety linked to a butane-1,3-dione core substituted with two fluorine atoms at the 4,4-positions. The adamantane group (C₁₀H₁₅) is a rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in pharmaceuticals . The 4,4-difluoro substitution on the diketone backbone likely influences electronic properties, stabilizing the enol tautomer and modulating reactivity.

Properties

IUPAC Name |

1-(1-adamantyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O2/c15-13(16)11(17)4-12(18)14-5-8-1-9(6-14)3-10(2-8)7-14/h8-10,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGYEWBCMWJDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Adamantan-1-yl-4,4-difluoro-butane-1,3-dione (CAS No. 758709-46-5) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core with difluorobutane-dione substituents, which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 256.25 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can affect cellular proliferation and apoptosis.

- Modulation of Inflammatory Pathways : It appears to influence the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| Study B | A549 | 12.5 | Inhibition of cell migration and invasion |

| Study C | HeLa | 18.0 | Modulation of cell cycle arrest |

These findings suggest that the compound can effectively inhibit cancer cell growth through multiple pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation:

- It significantly decreased the production of nitric oxide (NO) in LPS-stimulated macrophages.

- The compound inhibited the expression of COX-2 and iNOS, key enzymes in inflammatory processes.

Case Study 1: Neuroprotection

In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in:

- Reduced levels of pro-inflammatory cytokines (TNFα, IL-1β).

- Improved neuronal survival rates compared to untreated controls.

Case Study 2: Cardiovascular Protection

In a study examining cardiovascular effects, the compound was shown to:

- Lower oxidative stress markers in endothelial cells.

- Improve endothelial function by enhancing nitric oxide availability.

Scientific Research Applications

Medicinal Chemistry

1-Adamantan-1-yl-4,4-difluoro-butane-1,3-dione has shown potential in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Case Study: Cannabimimetic Activity

Research has demonstrated that derivatives of adamantane, including those related to this compound, exhibit cannabimimetic properties. For instance, compounds like AB-001 and SDB-001 were synthesized to explore their interaction with cannabinoid receptors. These studies revealed significant agonist activity at both CB1 and CB2 receptors, suggesting potential therapeutic applications in pain management and neuroprotection .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create complex molecules efficiently.

Synthesis of Amino Acid Building Blocks

A notable application involves the use of 1-adamantyl derivatives in the synthesis of amino acid building blocks via C–H activation methods. This approach utilizes photocatalysis to selectively functionalize adamantyl groups, leading to valuable intermediates for drug development .

Table: Summary of Synthetic Applications

| Application | Methodology | Yield (%) |

|---|---|---|

| Amino Acid Synthesis | C–H Activation with Photocatalysis | Up to 87% |

| Cannabinoid Derivative Synthesis | Alkylation and Acylation | Good Yield |

| Polycyclic Compound Formation | Diels–Alder Reactions | Varies |

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials with specific electronic or optical properties. The unique adamantane structure contributes to enhanced stability and performance.

Application in Electronics

Research indicates that derivatives of this compound can be integrated into electronic devices due to their favorable charge transport properties. This integration can lead to improved performance in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Chemical Reactions Analysis

Electrophilic Reactivity and Nucleophilic Additions

The compound’s 1,3-dione structure creates two electrophilic carbonyl centers, enabling nucleophilic attacks. Key reactions include:

Mechanistic Notes :

-

Hydrazine attacks the β-keto carbonyl group, forming a stable hydrazone via dehydration .

-

Grignard reagents preferentially add to the less sterically hindered carbonyl (adjacent to adamantane).

Difluorocarbene-Mediated Transformations

The difluoromethyl group participates in unique bond-cleavage reactions under transition-metal-free conditions:

Kinetic Insights :

-

Reaction rates increase with solvent polarity (e.g., acetonitrile > methanol) due to stabilization of ionic intermediates.

-

Difluorocarbene generation from BrCF₂COOEt occurs via in situ decomposition, enabling C–F bond activation .

Acid/Base-Catalyzed Tautomerization and Rearrangements

The compound exhibits pH-dependent behavior:

| Condition | Observation | Analytical Method | Source |

|---|---|---|---|

| Basic (pH > 10) | Enolate formation | ¹⁹F NMR shift: δ −112 ppm | |

| Acidic (pH < 4) | Protonation at α-carbon | UV-Vis λₘₐₓ: 280 nm |

Thermal Stability :

-

Decomposes above 200°C via retro-Diels-Alder pathways, releasing adamantane fragments.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

- Structure : Substituted with a 3,5-difluorophenyl group and a trifluoromethyl (CF₃) at the 4-position.

- Crystallography : The diketone core exhibits symmetrical C=O bonds (1.21 Å) and planar geometry, stabilized by weak C–H···O interactions in the crystal lattice .

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione

- Structure : Features a benzodioxole aromatic ring, introducing π-conjugation and polar oxygen atoms.

- Molecular Weight : 242.18 g/mol (vs. 254.22 g/mol for the adamantane derivative) .

- Solubility : Benzodioxole may improve aqueous solubility relative to adamantane’s lipophilicity, though fluorine’s hydrophobicity counteracts this effect .

Indane-1,3-dione Derivatives

- Core Structure : A fused bicyclic indane system instead of a linear butane chain, reducing conformational flexibility.

- Bioactivity : Derivatives like 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione exhibit anticoagulant activity (prothrombin time ~24 sec), comparable to anisindione .

Pomalidomide

- Structure : Contains an isoindoline-1,3-dione moiety, a heterocyclic analog of butane-1,3-dione.

Physical and Chemical Properties

Preparation Methods

Reaction Mechanism and Protocol

This method adapts Friedel-Crafts acylation to introduce the adamantane moiety into a difluorinated diketone backbone. The process involves:

- Precursor Preparation : Synthesis of 4,4-difluorobutane-1,3-dione via condensation of ethyl difluoroacetate with acetyl chloride in the presence of a base (e.g., NaH).

- Acylation : Reaction of 4,4-difluorobutane-1,3-dione with 1-adamantanecarbonyl chloride using AlCl₃ as a catalyst in anhydrous dichloromethane.

Key Parameters :

- Temperature: 0–5°C (initial), reflux at 40°C (final)

- Molar ratio (adamantane:diketone): 1:1.2

- Yield: ~68–72%

Side Reactions :

Claisen Condensation Approach

Two-Step Synthesis

A sequential protocol combines adamantane-functionalization and fluorination:

- Adamantane Ketone Formation :

- Fluorination :

Optimization Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄/MeOH | 65 | 6 | 89 |

| Condensation | K₂CO₃/DMF | 110 | 12 | 75 |

| Fluorination | DAST/CH₂Cl₂ | −78 | 2 | 63 |

One-Pot Multicomponent Synthesis

Catalytic Direct Coupling

A streamlined method employs:

- Reactants : 1-Adamantanol, difluoroacetic anhydride, and diketene.

- Catalyst : Zeolite-supported Hβ (0.5 wt%).

Procedure :

- Reactants are mixed in toluene under N₂.

- Heated at 80°C for 8 hr with molecular sieves (4Å).

- Filtered and purified via column chromatography (hexane:EtOAc = 4:1).

Advantages :

Limitations :

Halogen Exchange Strategy

From Chlorinated Analogs

Starting from 1-adamantan-1-yl-4,4-dichloro-butane-1,3-dione, fluorine is introduced via:

- Nucleophilic Substitution :

- Electrochemical Fluorination :

Comparative Performance :

| Method | Conversion (%) | F Selectivity (%) |

|---|---|---|

| KF/18-crown-6 | 88 | 92 |

| Electrochemical | 94 | 85 |

Note : Chlorinated precursors are synthesized via Claisen-Schmidt condensation of 1-adamantanecarbaldehyde with dichloroacetone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Adamantan-1-yl-4,4-difluoro-butane-1,3-dione, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling adamantane derivatives with fluorinated diketones. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be optimized to avoid side reactions. For example, adamantane intermediates are often synthesized via nucleophilic substitution or Friedel-Crafts alkylation, followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) . Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is critical to achieve >95% purity .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- FT-IR/FT-Raman : Identify vibrational modes of C=O (1650–1750 cm⁻¹), C-F (1100–1200 cm⁻¹), and adamantane C-H stretches (2800–3000 cm⁻¹). Discrepancies between experimental and calculated spectra may indicate conformational flexibility .

- NMR : ¹³C NMR resolves adamantane quaternary carbons (δ 30–40 ppm) and fluorinated carbonyl groups (δ 180–190 ppm). ¹⁹F NMR confirms the presence of difluoro substituents (δ -70 to -100 ppm) .

Q. What crystallographic data are available for adamantane-containing diketones, and how do they inform structural analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C-F: 1.32–1.38 Å) and torsion angles (e.g., adamantane-diketone dihedral angles of 5–15°), which influence molecular packing and stability. For example, fluorinated groups induce steric hindrance, leading to distorted tetrahedral geometries .

Advanced Research Questions

Q. How do electronic effects of the difluoro and adamantane groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoro group activates the diketone for nucleophilic attack, while the bulky adamantane moiety sterically hinders axial approaches. Computational studies (DFT, B3LYP/6-31G*) show reduced LUMO energy at the carbonyl carbon (-1.8 eV), favoring SN2 mechanisms. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for fluorinated adamantane derivatives?

- Methodological Answer : Discrepancies in bond lengths (e.g., XRD vs. calculated DFT values) may arise from crystal packing forces or dynamic disorder. Use temperature-dependent NMR to detect conformational changes, and compare Hirshfeld surfaces (CrystalExplorer) with spectroscopic data to validate intermolecular interactions .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to target proteins (e.g., NMDA receptors). Pharmacophore modeling identifies critical features: adamantane (hydrophobic pocket), diketone (hydrogen bonding), and fluorine (electrostatic interactions). Validate predictions with in vitro assays (IC₅₀ measurements) .

Q. What solvent systems stabilize this compound against hydrolysis?

- Methodological Answer : Fluorinated diketones are prone to hydrolysis in protic solvents. Stability tests in aprotic solvents (e.g., DCM, acetonitrile) show <5% degradation over 72 hours at 25°C. Additives like molecular sieves or stabilizers (BHT) further reduce decomposition rates. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.